7-硝基-1,2,3,4-四氢萘-2-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

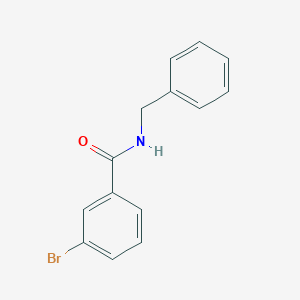

The synthesis of compounds related to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride often involves nitration reactions, where specific nitro derivatives are formed through photochemical reactions with tetranitromethane. These processes result in various nitro substitution products, demonstrating a method for introducing nitro groups into the tetrahydronaphthalene structure under specific conditions (Eberson, Hartshorn, & Radner, 1992). An alternate synthesis approach for related compounds involves transforming nitro derivatives to amine hydrochlorides, showing a pathway that might be applicable for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (Jack C. Kim et al., 1977).

Molecular Structure Analysis

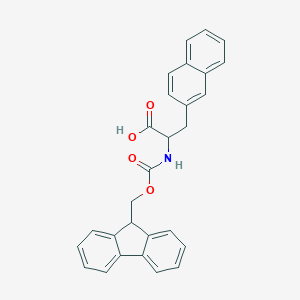

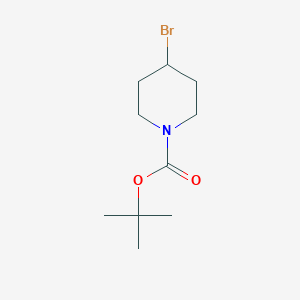

The molecular structure of such compounds is characterized by the presence of a nitro group attached to a tetrahydronaphthalene ring, which significantly influences its chemical behavior and properties. The intricate relationship between the nitro group position and its impact on molecular stability and reactivity is crucial for understanding the compound's overall characteristics.

Chemical Reactions and Properties

Chemical reactions involving nitroarenes, such as 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, can lead to various products depending on the reacting agents and conditions. These reactions include cyclocondensation with carbanions to produce dihydronaphth[2,1-c]isoxazole N-oxides, demonstrating the reactivity of the nitro group under specific conditions (Maruoka & Tomioka, 2003).

科学研究应用

合成和化学性质

替代合成路线: 描述了 2-氨基-5,6-二甲氧基-1,2,3,4-四氢萘盐酸盐的替代合成方法,提供了从 2-硝基-3,4-二氢-5,6-二甲氧基-1(2H)-萘酮合成过程的见解。本研究将总体收率和实验程序与以前的合成路线进行了比较,展示了不同合成方法的效率和有效性 (Kim 等人,1977)。

大规模立体选择性工艺: 开发用于合成 (1R,4S)-4-(3,4-二氯苯基)-1,2,3,4-四氢萘-1-胺盐酸盐的大规模立体选择性工艺,突出了化学工程和合成方面的进步。该工艺强调生产化学和立体化学纯度高的化合物,这对于药物应用至关重要 (Han 等人,2007)。

芳香硝基还原为胺: 使用 TMDS-铁催化剂体系将芳香硝基化合物还原为胺的新方法展示了从硝基前体合成胺盐酸盐的有效途径。该方法表现出良好的选择性和产率,代表了对胺基化合物的合成做出的重大贡献 (Pehlivan 等人,2011)。

取代四氢萘的合成: 对取代四氢萘的合成和除草活性进行的研究提供了对四氢萘衍生物功能化的见解。本研究探讨了吸电子基团和特定位置的取代基尺寸如何影响这些化合物的除草活性 (Parlow 和 Mahoney,1996)。

在催化和环境化学中的应用

- 用于还原硝基化合物的石墨烯基催化剂: 在硝基化合物还原为胺的过程中使用石墨烯基催化剂突出了这些过程的环境和合成重要性。本研究指向了用于生产胺的高效且可持续催化剂的开发,胺在药物、染料和聚合物中具有广泛的应用 (Nasrollahzadeh 等人,2020)。

作用机制

Target of Action

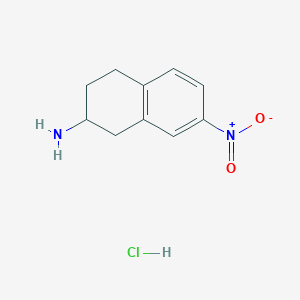

It is structurally similar to 2-aminotetralin, which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it’s possible that this compound may also interact with these neurotransmitter systems.

Mode of Action

Based on its structural similarity to 2-aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, potentially inducing their release as well .

属性

IUPAC Name |

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYRGFHXWCSBQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632700 |

Source

|

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride | |

CAS RN |

175871-06-4 |

Source

|

| Record name | 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI)](/img/structure/B60564.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60577.png)

![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)